molecular formula C13H18N2O2 B269129 N-isopropyl-3-(propionylamino)benzamide

N-isopropyl-3-(propionylamino)benzamide

カタログ番号 B269129
分子量: 234.29 g/mol
InChIキー: CWYHWLFLWYJOPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-isopropyl-3-(propionylamino)benzamide, also known as GW501516 or Cardarine, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed in the 1990s for the treatment of metabolic and cardiovascular diseases, including obesity, diabetes, and dyslipidemia. However, its potential as a performance-enhancing drug has also been recognized, leading to its ban by the World Anti-Doping Agency (WADA) in 2009.

作用機序

N-isopropyl-3-(propionylamino)benzamide acts as a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which regulates gene expression involved in lipid and glucose metabolism. It increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to an increase in energy expenditure and a decrease in fat accumulation.
Biochemical and Physiological Effects
In addition to its metabolic effects, N-isopropyl-3-(propionylamino)benzamide has also been shown to have anti-inflammatory and antioxidant properties. It has been demonstrated to reduce the expression of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in animal models of inflammation and oxidative stress.

実験室実験の利点と制限

N-isopropyl-3-(propionylamino)benzamide has several advantages for laboratory experiments, including its high potency and selectivity for PPARδ. However, its potential as a performance-enhancing drug and its ban by WADA limit its use in human studies. In addition, its long half-life and potential for accumulation in tissues raise concerns about its safety and toxicity.

将来の方向性

Future research on N-isopropyl-3-(propionylamino)benzamide should focus on its potential therapeutic applications in metabolic and cardiovascular diseases, including the optimization of dosing and administration regimens. Further studies are also needed to investigate its safety and toxicity, particularly with chronic use. Finally, the development of selective PPARδ agonists with improved safety profiles may provide new opportunities for drug development in this area.

合成法

The synthesis of N-isopropyl-3-(propionylamino)benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with isopropylamine to form 4-chloro-3-nitrobenzamide, which is then reduced to 4-chloro-3-aminobenzamide. The latter is reacted with propionyl chloride to yield N-isopropyl-3-(propionylamino)benzamide.

科学的研究の応用

N-isopropyl-3-(propionylamino)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of metabolic disorders. It has also been investigated for its cardioprotective effects, including the prevention of atherosclerosis and myocardial infarction.

特性

製品名

N-isopropyl-3-(propionylamino)benzamide

分子式

C13H18N2O2

分子量

234.29 g/mol

IUPAC名

3-(propanoylamino)-N-propan-2-ylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-4-12(16)15-11-7-5-6-10(8-11)13(17)14-9(2)3/h5-9H,4H2,1-3H3,(H,14,17)(H,15,16)

InChIキー

CWYHWLFLWYJOPW-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C

正規SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。